8-Methoxyindolizine
Description
Properties
CAS No. |
195615-14-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
8-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-5-3-7-10-6-2-4-8(9)10/h2-7H,1H3 |
InChI Key |
WQACEOJFEDPRJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CN2C1=CC=C2 |
Synonyms |
Indolizine, 8-methoxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anti-Tuberculosis Activity
Recent studies have highlighted the efficacy of 8-methoxyindolizine derivatives in combating tuberculosis, especially against multi-drug-resistant strains of Mycobacterium tuberculosis.
Research Findings:
- A series of synthetic 7-methoxyindolizine derivatives were evaluated for their anti-tuberculosis properties using the resazurin microplate assay method. Among these, compounds with specific methoxy substitutions demonstrated significant activity against both susceptible and resistant strains of M. tuberculosis at concentrations as low as 16 μg/mL .
- In silico molecular docking studies revealed that these compounds interact effectively with enoyl-[acyl-carrier] protein reductase, a crucial enzyme in bacterial fatty acid synthesis. The binding affinities ranged from 7.07 to 8.57 kcal/mol, indicating strong potential for these derivatives as therapeutic agents .
Data Table: Anti-Tuberculosis Activity of this compound Derivatives
| Compound | MIC (μg/mL) | Binding Affinity (kcal/mol) | Cytotoxicity (μg/mL) |
|---|---|---|---|
| 5i | 16 | 7.07 | >500 |
| 5j | 16 | 8.57 | >500 |
Cytotoxic Properties Against Cancer Cells
This compound and its derivatives have shown significant cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy.
Research Findings:
- Studies demonstrated that certain methoxy-substituted indolizines induce cell death through mechanisms such as methuosis, a form of cell death characterized by vacuole formation within cells. For instance, a derivative exhibited a GI50 value of approximately 2.30 μM against glioblastoma cells (U251) .
- The structure-activity relationship indicates that the position of the methoxy group significantly influences the potency and mechanism of action, with specific analogues showing enhanced cytotoxicity compared to others .
Data Table: Cytotoxic Activity of Indolizine Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism |
|---|---|---|---|
| 1a | U251 | 2.30 | Methuosis |
| 9b | U251 | 0.09 | Microtubule Disruption |
Neuroprotective Effects
The neuroprotective potential of indole derivatives, including those related to this compound, has been investigated in models of neurodegeneration.
Research Findings:
- Compounds derived from indole structures have shown promise in protecting neuronal cells from oxidative stress and neurotoxicity induced by agents like 6-hydroxydopamine . These compounds were effective in reducing lipid peroxidation and enhancing cell viability under stress conditions.
- The presence of hydroxyl and methoxy groups significantly improved the neuroprotective properties of these compounds, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Neuroprotective Activity
| Compound | Model | Effectiveness |
|---|---|---|
| Indole Derivative A | SH-SY5Y Cells | Restored viability by up to 80% |
| Indole Derivative B | Rat Brain Synaptosomes | Reduced lipid peroxidation significantly |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences between 8-methoxyindolizine and analogous indolizines are summarized below:
Table 1: Structural and Functional Comparison of Indolizine Derivatives
Key Findings :
Substituent Position and Bioactivity :
- The 8-methoxy group in this compound improves lipophilicity and binding to hydrophobic enzyme pockets, unlike 7-methoxy derivatives, which prioritize carboxylate interactions (e.g., 7-methoxyindolizine-1-carboxylic acid ) .
- Nitro groups (e.g., in 2-methyl-6-nitroindolizine) increase electrophilicity, making these compounds reactive intermediates for further functionalization .
Ring Saturation and Activity :
- 8-Oxo-tetrahydroindolizines (e.g., compound 5b from ) exhibit reduced aromaticity compared to fully unsaturated indolizines, altering their electronic profiles and enhancing anti-tubercular activity .
Aryl vs. Alkyl Substituents: 3-Aryl substituents (e.g., 4-cyanophenyl in compound 5b) confer π-π stacking interactions with biological targets, improving anti-tubercular potency compared to alkyl-substituted analogues .
Carboxylate Esters :
- Ethyl or methyl esters (e.g., ethyl 2-benzoyl-6-methylindolizine-7-carboxylate ) enhance solubility and serve as prodrugs, releasing active carboxylic acids in vivo .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 8-methoxyindolizine derivatives, and how do solvent polarity and catalyst choice influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of pyrrole derivatives followed by functionalization at positions 7 and 8. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while Pd-catalyzed cross-coupling reactions improve regioselectivity . Temperature optimization (e.g., 60–80°C for iodination) and stoichiometric control of halogenating agents (e.g., NIS for iodination) are critical for purity . Yield improvements (≥70%) often require inert atmospheres and slow addition of reagents to minimize side reactions.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C8, carboxylic acid at C7) and aromatic proton splitting .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen presence (e.g., m/z peaks for iodine or chlorine isotopes) .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the indolizine core (λmax ~250–300 nm), useful for monitoring electronic modifications .
Q. How can researchers assess the preliminary biological activity of this compound derivatives?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity).
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50 values. Compare with structurally related compounds (e.g., brominated analogs show enhanced activity ).
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound derivatives in substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electron density at reactive sites (e.g., C2 for halogenation).
- Molecular Docking : Simulate binding affinities with biological targets (e.g., COX-2 for anti-inflammatory potential).
- SAR Analysis : Compare HOMO-LUMO gaps of derivatives (e.g., electron-withdrawing groups at C7 lower LUMO, enhancing electrophilicity) .
Q. What strategies resolve contradictions in reported biological activity data among structurally similar indolizines?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines). For example, methyl esters may hydrolyze to carboxylic acids in vivo, altering activity .
- Purity Validation : Use HPLC (>95% purity) to rule out confounding impurities.
- Orthogonal Assays : Validate antimicrobial claims with both broth microdilution and agar diffusion methods .
Q. How do structural modifications at C2 and C7 positions affect the pharmacological profile of this compound derivatives?
- Methodological Answer :
- C2 Halogenation : Iodo or bromo groups increase lipophilicity (logP ↑), enhancing blood-brain barrier penetration but risking toxicity .
- C7 Carboxylic Acid vs. Ester : Carboxylic acids improve solubility (logS ↑) but reduce oral bioavailability; methyl esters act as prodrugs .
- Table : Comparative Bioactivity of Derivatives
| Compound | C2 Substituent | C7 Group | IC50 (μM, MCF-7) | MIC (μg/mL, S. aureus) |
|---|---|---|---|---|
| This compound | H | H | >100 | 64 |
| 2-Iodo-8-methoxyindolizine | I | COOH | 12.3 | 16 |
| Methyl ester analog | I | COOCH3 | 28.7 | 32 |
| Data synthesized from |
Q. What interdisciplinary applications exist for this compound beyond medicinal chemistry?
- Methodological Answer :
- Material Science : Its planar aromatic structure and electron-rich rings enable use as organic semiconductors. Synthesize thin films via vacuum deposition and characterize conductivity .
- Catalysis : Explore Pd-complexed derivatives for Suzuki-Miyaura coupling reactions .
- Agrochemicals : Test herbicidal activity in Arabidopsis models under controlled light/temperature conditions .
Guidance for Data Reproducibility
- Synthesis Protocols : Document reaction times, purification methods (e.g., column chromatography gradients), and spectroscopic raw data in supplementary materials .
- Statistical Validation : Use ANOVA for biological triplicates and report confidence intervals (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
